(Z)-2,6-difluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-2,6-difluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound characterized by its complex molecular structure This compound features a benzamide core substituted with difluoro groups and a benzo[d]thiazolylidene moiety, which is further modified with methoxy and methoxyethyl groups
Mechanism of Action
Target of Action
Compounds with a benzothiazole structure are often associated with anti-tubercular activity . They may target enzymes or proteins essential for the survival of the bacteria, such as DprE1 .
Mode of Action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The presence of the methoxy and fluoro groups could influence the compound’s binding affinity and selectivity .
Biochemical Pathways
The compound could potentially interfere with the biochemical pathways of the target organism, leading to its death or growth inhibition .
Pharmacokinetics
The ADME properties of the compound would depend on various factors such as its lipophilicity, molecular weight, and the presence of functional groups. The methoxy groups might enhance the compound’s solubility, while the fluoro groups could increase its metabolic stability .
Result of Action
The ultimate effect of the compound’s action could be the death or growth inhibition of the target organism. At the molecular level, this might involve the disruption of essential biochemical processes .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, the compound’s stability and solubility could decrease at low pH values .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,6-difluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophenol and a suitable aldehyde, under acidic conditions to form the benzo[d]thiazole ring.
Introduction of Methoxy and Methoxyethyl Groups: The benzo[d]thiazole intermediate is then subjected to alkylation reactions using methoxy and methoxyethyl halides in the presence of a base like potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the coupling of the substituted benzo[d]thiazole with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be introduced under basic conditions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2,6-difluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its application in the production of specialty chemicals and advanced materials is also of interest.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide: Lacks the benzo[d]thiazole moiety and methoxy groups, resulting in different chemical properties and applications.
Benzo[d]thiazole Derivatives: Compounds with similar core structures but different substituents, leading to variations in biological activity and chemical reactivity.
Uniqueness
(Z)-2,6-difluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its combination of difluoro, methoxy, and methoxyethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2,6-difluoro-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S/c1-24-9-8-22-14-7-6-11(25-2)10-15(14)26-18(22)21-17(23)16-12(19)4-3-5-13(16)20/h3-7,10H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZCXALIEBZHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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